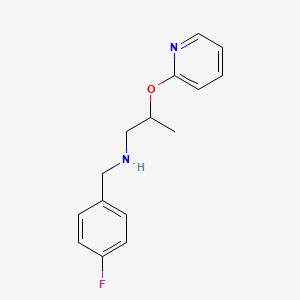
N-(4-fluorobenzyl)-2-(pyridin-2-yloxy)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine: is an organic compound that features a fluorobenzyl group and a pyridinyloxypropylamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine typically involves the following steps:
Formation of the Fluorobenzyl Intermediate: The initial step involves the preparation of the 4-fluorobenzyl intermediate. This can be achieved through the fluorination of benzyl chloride using a fluorinating agent such as hydrogen fluoride or a fluorinating reagent like N-fluorobenzenesulfonimide.
Preparation of the Pyridinyloxypropylamine Intermediate: The next step involves the synthesis of the pyridinyloxypropylamine intermediate. This can be done by reacting 2-chloropyridine with propylene oxide in the presence of a base such as potassium carbonate to form 2-(2-pyridinyloxy)propanol. This intermediate is then converted to the corresponding amine using a suitable amination reagent.
Coupling Reaction: The final step involves the coupling of the 4-fluorobenzyl intermediate with the pyridinyloxypropylamine intermediate. This can be achieved through a nucleophilic substitution reaction, where the amine group of the pyridinyloxypropylamine intermediate attacks the benzyl chloride derivative, resulting in the formation of N-(4-fluorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine.
Industrial Production Methods
Industrial production of N-(4-fluorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine may involve large-scale synthesis using similar synthetic routes as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(4-fluorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted products where the nucleophile replaces the fluorine atom or other substituents.
科学研究应用
N-(4-fluorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-(4-fluorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
- N-(4-chlorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine
- N-(4-bromobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine
- N-(4-methylbenzyl)-N-[2-(2-pyridinyloxy)propyl]amine
Uniqueness
N-(4-fluorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine is unique due to the presence of the fluorine atom in the benzyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs with different substituents.
属性
分子式 |
C15H17FN2O |
|---|---|
分子量 |
260.31 g/mol |
IUPAC 名称 |
N-[(4-fluorophenyl)methyl]-2-pyridin-2-yloxypropan-1-amine |
InChI |
InChI=1S/C15H17FN2O/c1-12(19-15-4-2-3-9-18-15)10-17-11-13-5-7-14(16)8-6-13/h2-9,12,17H,10-11H2,1H3 |
InChI 键 |
JOHQVHLJMWUVMK-UHFFFAOYSA-N |
规范 SMILES |
CC(CNCC1=CC=C(C=C1)F)OC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-bromo-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B13371585.png)
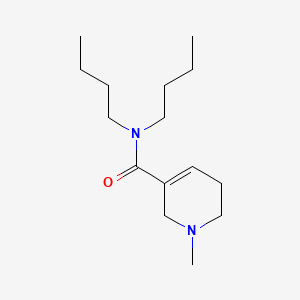
![2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanol](/img/structure/B13371596.png)
![6-(4-Fluorophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371603.png)
![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B13371608.png)
![3-(1-Adamantyl)-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371614.png)
![1-Phenyl-4-{[2-(1-piperidinyl)-3-pyridinyl]methyl}piperazine](/img/structure/B13371624.png)
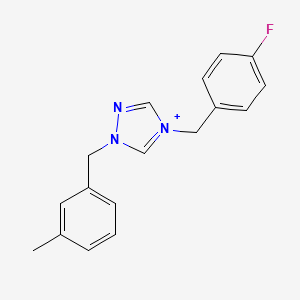
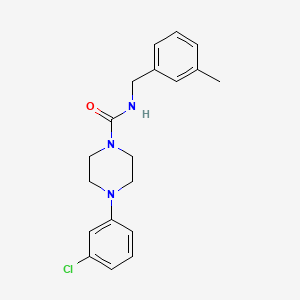
![8-bromo-5-ethyl-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13371642.png)
![3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B13371647.png)
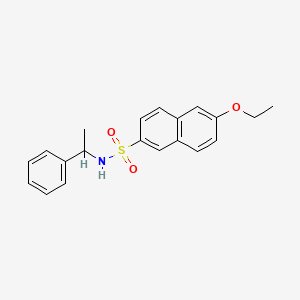
![5',6'-Dihydrospiro(piperidine-2,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one](/img/structure/B13371665.png)
![4-{4-[amino(dimethyl)carbohydrazonoyl]phenyl}-1,3-dimethyl-1H-imidazol-3-ium](/img/structure/B13371668.png)
